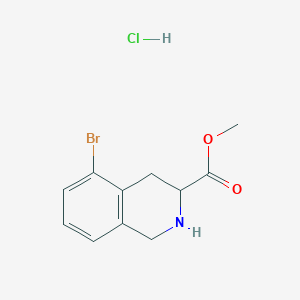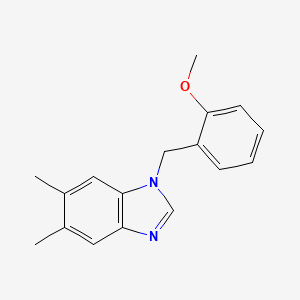
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1219210-17-9 . It has a molecular weight of 306.59 and its IUPAC name is methyl 5-bromo-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs have been studied extensively . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Wissenschaftliche Forschungsanwendungen
Photochromic Compounds Synthesis
A study by Voloshin et al. (2008) explored the Duff formylation of halogenated quinolines, leading to derivatives that, upon condensation with specific indolines, produced photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit thermal and photo-induced isomerization, highlighting the utility of halogenated tetrahydroisoquinolines in creating materials with potential applications in optical data storage and photoresponsive devices (Voloshin, N. A., Chernyshev, A., Bezuglyi, S. O., Metelitsa, A., Voloshina, E., & Minkin, V., 2008).
Catalysis in Organic Synthesis
Research by Kefayati, Asghari, and Khanjanian (2012) demonstrated the use of ionic liquids in catalyzing the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, compounds known for their biological activities. Although not directly related to Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, this study underscores the significance of innovative catalytic systems in synthesizing complex heterocyclic compounds, which could be applicable to derivatives of tetrahydroisoquinolines (Kefayati, H., Asghari, F., & Khanjanian, R., 2012).
Novel Derivatives Synthesis
Wong, Harrington, and Stanforth (2013) described a method for producing methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates from methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates using N-bromosuccinimide and acid catalysts. This reaction highlights the chemical versatility of tetrahydroisoquinoline derivatives in synthesizing compounds that could have pharmacological relevance (Wong, L., Harrington, R., & Stanforth, S., 2013).
Bioreductively Activated Prodrug System
Parveen et al. (1999) developed a bioreductively activated prodrug system utilizing a nitroimidazole unit, which, upon reduction, releases a pharmacologically active isoquinolinone derivative. This strategy demonstrates the potential of using halogenated tetrahydroisoquinoline derivatives in targeted drug delivery, specifically for hypoxic tissues common in cancerous environments (Parveen, I., Naughton, D., Whish, W., & Threadgill, M., 1999).
Antitumor Activity
Liu, Lin, Penketh, and Sartorelli (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones with substituted derivatives, demonstrating antineoplastic activity against L1210 leukemia in mice. This research indicates the therapeutic potential of compounds derived from tetrahydroisoquinoline frameworks in cancer treatment (Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C., 1995).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of this compound and its analogs could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
Eigenschaften
IUPAC Name |
methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLORLGDTCOFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)
![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)
![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)
![N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712519.png)
![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
